5-(2,4-Dimethylphenoxy)-2,2-dimethylpentanoic acid

描述

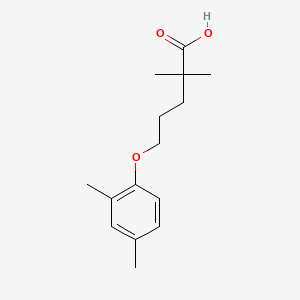

5-(2,4-Dimethylphenoxy)-2,2-dimethylpentanoic acid is an organic compound with the molecular formula C15H22O3 It is characterized by the presence of a phenoxy group substituted with two methyl groups at the 2 and 4 positions, attached to a dimethylpentanoic acid backbone

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dimethylphenoxy)-2,2-dimethylpentanoic acid typically involves the reaction of 2,4-dimethylphenol with 2,2-dimethylpentanoic acid chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the ester linkage. The product is then hydrolyzed to yield the desired acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

化学反应分析

Types of Reactions

5-(2,4-Dimethylphenoxy)-2,2-dimethylpentanoic acid undergoes various chemical reactions, including:

Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The methyl groups on the phenoxy ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

Oxidation: Formation of quinones or phenolic derivatives.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of nitro or halogenated derivatives.

科学研究应用

Chemical Synthesis

Intermediate in Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, including:

- Oxidation : Can lead to the formation of quinones or phenolic derivatives.

- Reduction : Can produce alcohols or aldehydes.

- Substitution Reactions : Can yield nitro or halogenated derivatives.

Biological Activities

Pharmacological Investigations

Research has indicated that 5-(2,4-Dimethylphenoxy)-2,2-dimethylpentanoic acid may possess several biological activities:

- Antimicrobial Properties : Investigated for its effectiveness against various pathogens.

- Anti-inflammatory Effects : Explored for potential use in treating inflammatory conditions.

Medical Applications

Drug Development

The compound is being studied for its potential utility in drug development. Notably, it has been linked to the regulation of blood lipid levels and may serve as a therapeutic agent for conditions such as arteriosclerosis. The following applications are noteworthy:

- Cholesterol Regulation : Similar compounds have shown efficacy in elevating high-density lipoproteins while lowering low-density lipoproteins, making them candidates for cardiovascular health improvement .

- Potential as a Lead Compound : Research is ongoing to evaluate its efficacy as a lead compound for various therapeutic interventions .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications in chemical manufacturing processes.

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of this compound demonstrated effectiveness against a range of bacterial strains. The results indicated that the compound could inhibit bacterial growth at specific concentrations, suggesting its potential use as an antimicrobial agent.

Case Study 2: Lipid Regulation

Research conducted on the lipid-regulating effects of similar compounds revealed that derivatives of this compound could significantly alter lipid profiles in animal models. These findings support the hypothesis that this compound may have therapeutic applications in managing cholesterol levels.

作用机制

The mechanism of action of 5-(2,4-Dimethylphenoxy)-2,2-dimethylpentanoic acid involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with enzymes or receptors, modulating their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

相似化合物的比较

Similar Compounds

2,4-Dimethylphenoxyacetic acid: Similar structure but with an acetic acid backbone.

2,4-Dimethylphenoxypropionic acid: Similar structure but with a propionic acid backbone.

2,4-Dimethylphenoxybutanoic acid: Similar structure but with a butanoic acid backbone.

Uniqueness

5-(2,4-Dimethylphenoxy)-2,2-dimethylpentanoic acid is unique due to its specific substitution pattern and the presence of a dimethylpentanoic acid backbone. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications.

生物活性

5-(2,4-Dimethylphenoxy)-2,2-dimethylpentanoic acid, commonly known as gemfibrozil , is a lipid-regulating agent primarily used to manage dyslipidemia. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 86837-66-3

- Molecular Formula : CHO

- Molecular Weight : 250.34 g/mol

Gemfibrozil operates primarily through the activation of peroxisome proliferator-activated receptor alpha (PPAR-α). This nuclear receptor plays a crucial role in lipid metabolism and energy homeostasis. The activation of PPAR-α leads to:

- Increased Lipid Oxidation : Enhances fatty acid oxidation in the liver and muscle tissues, reducing triglyceride levels.

- Decreased Triglyceride Synthesis : Inhibits the synthesis of triglycerides and very low-density lipoproteins (VLDL) in the liver.

- Increase in High-Density Lipoprotein (HDL) : Promotes the elevation of HDL cholesterol levels, which is beneficial for cardiovascular health.

Biological Activity and Effects

Gemfibrozil has been shown to exert several biological effects:

- Lipid Regulation :

- Anti-inflammatory Properties :

- Cardiovascular Benefits :

Clinical Trials

A notable study involved administering gemfibrozil to patients with type IIb hyperlipidemia. The results indicated a significant reduction in triglycerides (up to 50%) and an increase in HDL cholesterol levels by about 20%. The study concluded that gemfibrozil effectively improves lipid profiles, contributing to cardiovascular risk reduction .

Mechanistic Studies

Research on animal models has demonstrated that gemfibrozil activates PPAR-α, leading to increased expression of genes involved in fatty acid oxidation. In vitro studies have also shown that gemfibrozil can modulate the expression of various inflammatory cytokines, suggesting its role in managing metabolic syndrome .

Comparative Biological Activity Table

属性

IUPAC Name |

5-(2,4-dimethylphenoxy)-2,2-dimethylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-11-6-7-13(12(2)10-11)18-9-5-8-15(3,4)14(16)17/h6-7,10H,5,8-9H2,1-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STDPGZDKUIITHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCCCC(C)(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652597 | |

| Record name | 5-(2,4-Dimethylphenoxy)-2,2-dimethylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86837-66-3 | |

| Record name | 5-(2,4-Dimethylphenoxy)-2,2-dimethylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。